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molecular formula C6H9Cl3S3 B8740606 2,4,6-Tris(chloromethyl)-1,3,5-trithiane CAS No. 119015-76-8

2,4,6-Tris(chloromethyl)-1,3,5-trithiane

Cat. No. B8740606
M. Wt: 283.7 g/mol
InChI Key: ZJDIPQQCIUNYNT-UHFFFAOYSA-N
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Patent
US06696540B2

Procedure details

reacting chloroacetaldehyde with hydrogen sulfide to obtain 2,4,6-tris(chloromethyl)-1,3,5-trithiane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]=O.[SH2:5]>>[Cl:1][CH2:2][CH:3]1[S:5][CH:3]([CH2:2][Cl:1])[S:5][CH:3]([CH2:2][Cl:1])[S:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC1SC(SC(S1)CCl)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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